

Tildacerfont Clinical Trial Recruitment: A Technical Support Center

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Compound of Interest		
Compound Name:	Tildacerfont	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the recruitment for clinical trials of **Tildacerfont** for Congenal Adrenal Hyperplasia (CAH).

Frequently Asked Questions (FAQs)

Q1: We are experiencing slower than expected recruitment for our **Tildacerfont** trial. What are some common reasons for this?

A1: Slow recruitment in **Tildacerfont** clinical trials can stem from several factors. One significant challenge has been overly restrictive eligibility criteria. For instance, initial protocols for the CAHmelia-204 study had a narrow androstenedione (A4) inclusion criterion (≤1.5X the upper limit of normal), which limited the pool of eligible patients.[1] Additionally, as Congenital Adrenal Hyperplasia (CAH) is a rare disease, recruitment is inherently challenging due to a small and geographically dispersed patient population.[2][3]

Q2: What protocol amendments have been successfully implemented to accelerate **Tildacerfont** trial recruitment?

A2: To enhance patient recruitment for the CAHmelia-204 study, Spruce Biosciences implemented two key protocol changes. They broadened the androstenedione (A4) inclusion criterion from ≤1.5X to ≤2.5X the upper limit of normal (ULN). They also eliminated the requirement for patients to convert to a specific glucocorticoid regimen upon entering the study,



allowing them to continue their existing treatment.[1] These changes were intended to increase the number of eligible patients and reduce the burden on participants.

Q3: We are observing low compliance with the study drug and/or the standard of care glucocorticoids. Is this a known issue in **Tildacerfont** trials?

A3: Yes, low compliance has been a significant challenge, particularly in studies involving patients with poor disease control. In the CAHmelia-203 trial, which enrolled adults with severe hyperandrogenemia, low compliance with both **Tildacerfont** and glucocorticoids was a primary reason for the study not meeting its primary efficacy endpoint.[4][5] Reports indicated that only about 50% of patients reported 80% or greater compliance, leading to lower-than-expected drug exposure.[4][5][6] This patient population is often described as "difficult-to-treat" with "challenging real-life compliance with daily GCs".[4][6]

Q4: How has the geographical distribution of trial sites impacted recruitment for **Tildacerfont** studies?

A4: To accelerate patient enrollment in the CAHmelia program, Spruce Biosciences significantly expanded the number of global trial sites, with plans to add up to 50 new sites for a total of up to 130 worldwide.[1][7] This strategy suggests that a limited number of initial sites may have been a bottleneck in accessing a sufficient number of patients for this rare disease.

Troubleshooting Guides Issue: Difficulty meeting enrollment targets due to strict eligibility criteria.

Root Cause Analysis:

- Narrow Biomarker Range: The initial androstenedione (A4) inclusion criteria may be too restrictive, excluding a significant portion of the real-world patient population.
- Complex Treatment Regimen Requirements: Mandating a switch in glucocorticoid therapy can be a barrier for patients who are stable on their current regimen.

Troubleshooting Steps:



- Re-evaluate Biomarker Cutoffs: Analyze screening data to determine if the current A4 inclusion criteria are a major driver of screen failures. Consider amending the protocol to a broader, yet still clinically relevant, range, as was done for the CAHmelia-204 trial (from ≤1.5X to ≤2.5X ULN).[1]
- Simplify Glucocorticoid Requirements: Assess the necessity of a mandatory glucocorticoid conversion. Allowing patients to remain on their existing, stable glucocorticoid regimen can lower the barrier to participation.[1]
- Consult with Principal Investigators: Engage with study investigators to gather their feedback on the stringency of the eligibility criteria and its impact on identifying suitable candidates.

Issue: Poor patient adherence to study medication and/or background therapy.

Root Cause Analysis:

- Patient Population Characteristics: Patients with severe, poorly controlled CAH may have historical challenges with medication adherence.[4][5]
- Treatment Fatigue: In a lifelong chronic condition like CAH, patients may experience burnout with complex treatment regimens.
- Lack of Perceived Efficacy: If patients do not experience a noticeable improvement in their symptoms, their motivation to adhere to the study protocol may decrease.

Troubleshooting Steps:

- Enhanced Patient Education: Implement more robust patient and family education programs at the start of and throughout the trial. This should emphasize the importance of adherence to both the investigational drug and their standard glucocorticoid therapy.
- Simplify Dosing Regimens: If possible within the study protocol, simplify the dosing and administration schedule to reduce the burden on patients.
- Regular Adherence Monitoring: Utilize patient diaries, pill counts, and potentially digital reminders to monitor and encourage adherence.



 Frequent Patient Engagement: Increase the frequency of contact between the study site and the patient (e.g., phone calls, telehealth visits) to provide support and address any issues promptly.

Data Presentation

Table 1: Protocol Amendments to Enhance Recruitment in the CAHmelia-204 Trial

Protocol Parameter	Original Specification	Amended Specification	Rationale for Change
Androstenedione (A4) Inclusion Criterion	≤1.5X the upper limit of normal (ULN)	≤2.5X the upper limit of normal (ULN)	To increase the pool of eligible patients based on screening data.[1]
Glucocorticoid (GC) Regimen	Mandatory conversion to a pre-defined GC regimen	Patients allowed to continue their existing GC regimen	To reduce the burden on participants and make the trial more accessible.[1]

Table 2: Compliance Data from the CAHmelia-203 Trial

Compliance Metric	Reported Percentage	Implication
Patients with ≥80% Compliance (Study Medication & GC)	Approximately 50%	Lower-than-expected drug exposure, contributing to the trial not meeting its primary endpoint.[4][5][6]

Experimental Protocols

While detailed, proprietary experimental protocols for the **Tildacerfont** clinical trials are not fully available in the public domain, the general methodology can be outlined based on publicly available information.

Troubleshooting & Optimization





Protocol Outline: Phase 2b Study of **Tildacerfont** in Adults with Classic CAH (Similar to CAHmelia-203/204)

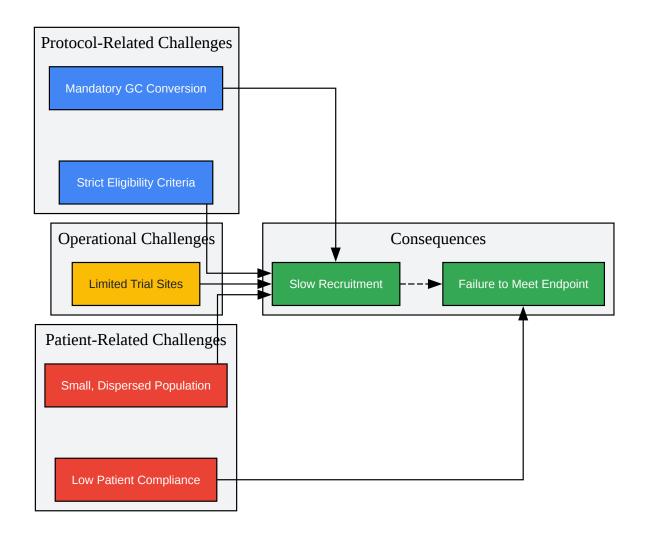
- · Patient Screening and Enrollment:
 - Confirm diagnosis of classic CAH due to 21-hydroxylase deficiency.
 - Assess baseline hormone levels, particularly androstenedione (A4), against the protocol's inclusion criteria.
 - Document the patient's current, stable glucocorticoid regimen.
 - Obtain informed consent.
- Randomization and Blinding:
 - Patients are randomized in a double-blind fashion to receive either **Tildacerfont** at a specific dose or a placebo.
- Treatment Period:
 - Patients self-administer the oral investigational drug or placebo once daily for a prespecified duration (e.g., 12 or 24 weeks).
 - Patients continue their stable glucocorticoid therapy. In studies focused on GC reduction, a
 pre-defined algorithm for dose reduction may be implemented based on hormone level
 monitoring.
- Efficacy and Safety Monitoring:
 - Regularly collect blood samples to measure levels of A4, ACTH, and other relevant hormones at specified time points (e.g., baseline, week 4, week 12).
 - Monitor for adverse events through patient reporting and clinical assessments.
 - Assess patient compliance with the investigational drug and glucocorticoid therapy.
- Endpoint Analysis:



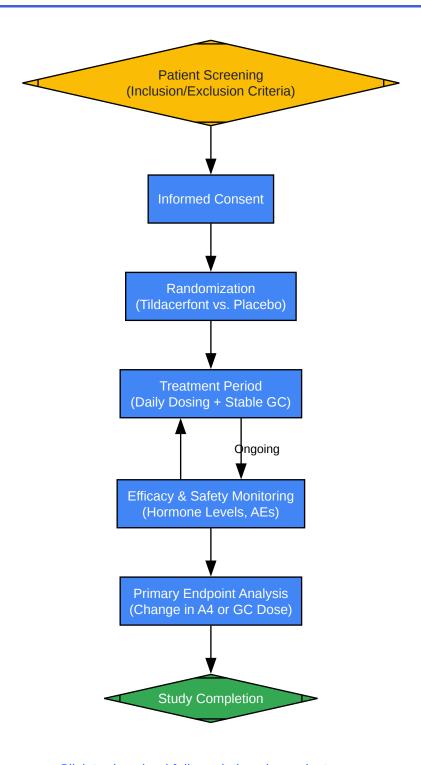
- The primary endpoint is typically the change in A4 from baseline to a specific time point or the proportion of patients achieving a certain reduction in their glucocorticoid dose while maintaining androgen control.
- Secondary endpoints may include changes in other hormone levels, safety, and tolerability.

Mandatory Visualization









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